molecular formula C9H18 B097480 3,5-Dimethylhept-3-ene CAS No. 19549-93-0

3,5-Dimethylhept-3-ene

Cat. No. B097480
CAS RN: 19549-93-0
M. Wt: 126.24 g/mol
InChI Key: OXOLZWHOQAEIAW-UHFFFAOYSA-N
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Description

3,5-Dimethylhept-3-ene is a hydrocarbon molecule that is part of the alkene family, characterized by the presence of a carbon-carbon double bond within its molecular structure. While the provided papers do not directly discuss 3,5-Dimethylhept-3-ene, they do provide insights into related compounds which can help infer some of the properties and reactions that 3,5-Dimethylhept-3-ene may undergo.

Synthesis Analysis

The synthesis of related compounds, such as the dimethyl-7-oxabicyclo[2.2.1]hept-5-ene dicarboxylate, involves the Fisher esterification process . Although this process is not directly applied to 3,5-Dimethylhept-3-ene, it suggests that similar esterification reactions could be used to derive functionalized compounds from alkenes with similar carbon skeletons.

Molecular Structure Analysis

The molecular structure of compounds closely related to 3,5-Dimethylhept-3-ene has been characterized using techniques such as FT-IR, 1H- and 13C-NMR, and single crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

The papers describe complex reactions involving the synthesis of chiral cyclic ethers from related compounds . These reactions include high-pressure Diels-Alder reactions, which are a common method for synthesizing six-membered rings, and could potentially be applied to 3,5-Dimethylhept-3-ene to create new cyclic structures. The reactions also involve tandem processes of intramolecular nucleophilic additions, indicating that 3,5-Dimethylhept-3-ene could participate in similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical properties such as melting and boiling points, solubility, and stability of 3,5-Dimethylhept-3-ene can be inferred from related compounds. For instance, the crystalline structure of dimethyl-7-oxabicyclo[2.2.1]hept-5-ene dicarboxylate suggests that derivatives of 3,5-Dimethylhept-3-ene could also form crystalline solids under certain conditions . The chemical properties, such as reactivity towards esterification, Diels-Alder reactions, and nucleophilic additions, are also highlighted in the synthesis and reactions of similar compounds .

Scientific Research Applications

Chemical Properties and Synthesis

  • The properties and synthesis of similar compounds like 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of DIMEDONE, have been explored using experimental spectroscopies and theoretical studies. This includes NMR, FT-Raman, FT-IR, and UV–Visible spectroscopies, alongside Density functional theory (DFT) and Molecular Docking studies (Fatima et al., 2021).

Catalysis and Organic Synthesis

  • A study on the codimerization of ethylene with n-pentenes and propylene with n-butenes using an alkaline catalyst touches upon the synthesis of compounds like 3,4-Dimethylpent-1-ene, indicating a potential application in chemical synthesis and catalysis processes (Ansheles et al., 1976).

Reactions with Singlet Oxygen

  • Research on 2,5-Dimethyl-2,4-hexadiene as a singlet oxygen acceptor in various solvents showcases the reaction pathways and products when interacting with singlet oxygen, which may be relevant for understanding similar reactions in compounds like 3,5-Dimethylhept-3-ene (Gollnick & Griesbeck, 1984).

Applications in Pheromone Synthesis

  • The synthesis of optically active compounds such as (S)-(+)-Manicone and (S)-(+)-Normanicone, which are biologically active stereoisomers of mandibular gland alarm pheromone components, suggests potential uses of similar structures in the field of biochemistry and pheromone synthesis (Martischonok et al., 1991).

Photopolymerization and Material Science

  • The production of high-trans isotactic polymer of 5,5-dimethylbicyclo[2.2.1] hept-2-ene using a metathesis catalyst, as well as studies on the polymerization processes, highlights potential applications in material science and polymer chemistry (Devine et al., 1982).

properties

IUPAC Name

3,5-dimethylhept-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18/c1-5-8(3)7-9(4)6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOLZWHOQAEIAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C=C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylhept-3-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PJ Kropp, HJ Krauss - Journal of the American Chemical Society, 1967 - ACS Publications
On irradiation in methanol in the presence of one of the aromatic hydrocarbon photosensitizers ben-zene, toluene, or xylene, 1-methylcyclohexene (lb) and-heptene (lc) were each …
Number of citations: 97 pubs.acs.org
N Šiškovič, L Strojnik, T Grebenc, R Vidrih, N Ogrinc - Food Control, 2021 - Elsevier
This study was aimed to determine whether the species and regional origin of freeze-dried truffles can be grouped based on their volatile organic compound (VOC) profiles obtained …
Number of citations: 25 www.sciencedirect.com
B Das, J Banerjee, N Chowdhury, A Majhi, H Holla - Synlett, 2006 - thieme-connect.com
A novel, convenient and solely stereoselective synthesis of trisubstituted E-alkenones has been achieved by InCl 3/NaBH 4 mediated chemoselective reduction of unmodified Baylis-…
Number of citations: 7 www.thieme-connect.com
PL Coe, IR Owen, A Sellars - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
The ethanolide (1), prepared by hypochlorite-mediated epoxidation of the ketene CF3(C2F5)2 C[C2F5(CF3)CF]CCO (2), decomposed when warmed at 90 C for 30 min to give the …
Number of citations: 0 pubs.rsc.org

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